Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
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Overview
Description
Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes an oxetane ring, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides with nucleophiles under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxetane derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: It is explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(amino)oxetane-3-carboxylate: Similar structure but lacks the methylamino group.
Ethyl 3-(methylamino)oxetane-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 3-(methylamino)oxetane-3-carboxylate: Similar structure without the hydrochloride salt form.
Uniqueness
Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is unique due to its specific combination of the oxetane ring and the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-6(3-10-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCLXJAOZZSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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